molecular formula C6H11Cl2NO2 B14634790 2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 55428-42-7

2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B14634790
CAS No.: 55428-42-7
M. Wt: 200.06 g/mol
InChI Key: UVHGJHUQKRANFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two chlorine atoms, a hydroxy group, and a methyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a different amide derivative.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dechlorinated amide.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide: Known for its unique structure and diverse applications.

    This compound: Similar in structure but may have different functional groups or substitutions.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

55428-42-7

Molecular Formula

C6H11Cl2NO2

Molecular Weight

200.06 g/mol

IUPAC Name

2,2-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

InChI

InChI=1S/C6H11Cl2NO2/c1-6(2,3-10)9-5(11)4(7)8/h4,10H,3H2,1-2H3,(H,9,11)

InChI Key

UVHGJHUQKRANFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.